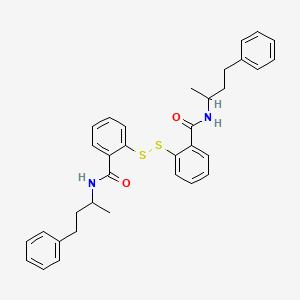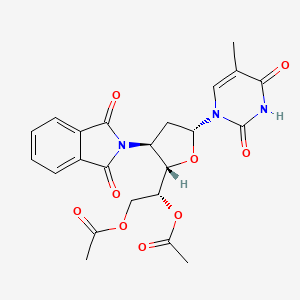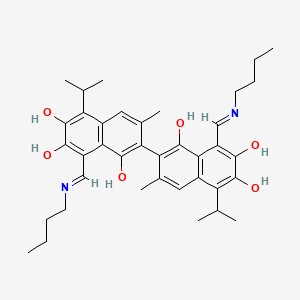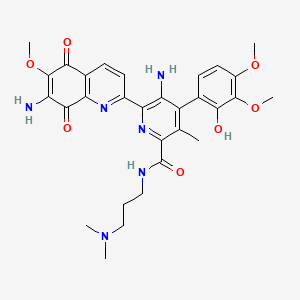
2,2'-Dithiobis(N-(1-methyl-3-phenylpropyl)benzamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Dithiobis(N-(1-methyl-3-phenylpropyl)benzamide) is a complex organic compound characterized by the presence of two benzamide groups linked by a disulfide bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dithiobis(N-(1-methyl-3-phenylpropyl)benzamide) typically involves the reaction of N-(1-methyl-3-phenylpropyl)benzamide with a disulfide reagent. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters to achieve high yield and purity. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the target compound.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Dithiobis(N-(1-methyl-3-phenylpropyl)benzamide) undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols.
Substitution: The benzamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are often used.
Substitution: Nucleophiles like amines and thiols can react with the benzamide groups under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of thiols.
Substitution: Formation of substituted benzamides.
Aplicaciones Científicas De Investigación
2,2’-Dithiobis(N-(1-methyl-3-phenylpropyl)benzamide) has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of protein folding and disulfide bond formation.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a stabilizer in various formulations.
Mecanismo De Acción
The mechanism of action of 2,2’-Dithiobis(N-(1-methyl-3-phenylpropyl)benzamide) involves its interaction with molecular targets through the disulfide bond. This bond can undergo redox reactions, influencing the activity of enzymes and proteins. The compound’s ability to modulate redox states makes it a valuable tool in studying cellular processes and developing therapeutic agents.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Dithiobis(N-methylbenzamide): Similar structure but lacks the phenylpropyl group.
2,2’-Dithiobis(benzamide): Similar disulfide linkage but different substituents on the benzamide groups.
Uniqueness
2,2’-Dithiobis(N-(1-methyl-3-phenylpropyl)benzamide) is unique due to the presence of the 1-methyl-3-phenylpropyl group, which imparts distinct chemical properties and biological activities
Propiedades
Número CAS |
63956-36-5 |
|---|---|
Fórmula molecular |
C34H36N2O2S2 |
Peso molecular |
568.8 g/mol |
Nombre IUPAC |
N-(4-phenylbutan-2-yl)-2-[[2-(4-phenylbutan-2-ylcarbamoyl)phenyl]disulfanyl]benzamide |
InChI |
InChI=1S/C34H36N2O2S2/c1-25(21-23-27-13-5-3-6-14-27)35-33(37)29-17-9-11-19-31(29)39-40-32-20-12-10-18-30(32)34(38)36-26(2)22-24-28-15-7-4-8-16-28/h3-20,25-26H,21-24H2,1-2H3,(H,35,37)(H,36,38) |
Clave InChI |
XADJRNJADYWMBT-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC1=CC=CC=C1)NC(=O)C2=CC=CC=C2SSC3=CC=CC=C3C(=O)NC(C)CCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Pyridin-3-ylbicyclo[2.2.2]octan-4-amine](/img/structure/B12804236.png)


![Cyclohexanol, 2-methoxy-4-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)-](/img/structure/B12804256.png)






![1-Methyl-1,2-dihydrobenzo[j]aceanthrylene](/img/structure/B12804301.png)
![1-Methyl-1,2-dihydrobenzo[j]aceanthrylene](/img/structure/B12804314.png)
